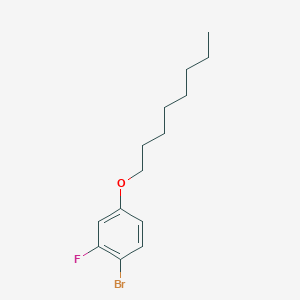
1-Bromo-2-fluoro-4-octoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-fluoro-4-octoxybenzene is an organic compound that belongs to the class of halogenated aromatic ethers It is characterized by the presence of a bromine atom, a fluorine atom, and an octoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-fluoro-4-octoxybenzene typically involves a multi-step process:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-fluoro-4-octoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles like nitronium ions (NO₂⁺) or sulfonyl chlorides (SO₂Cl).
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃), or lithium diisopropylamide (LDA) in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Electrophilic Aromatic Substitution: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration; chlorosulfonic acid (HSO₃Cl) for sulfonation.
Oxidation and Reduction: Potassium permanganate (KMnO₄) for oxidation; lithium aluminum hydride (LiAlH₄) for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aniline derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative .
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-fluoro-4-octoxybenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Bromo-2-fluoro-4-octoxybenzene depends on its specific application
Covalent Bond Formation: The bromine and fluorine atoms can participate in covalent bond formation with nucleophiles or electrophiles, leading to the modification of target molecules.
Hydrophobic Interactions: The octoxy group can engage in hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins, influencing the compound’s biological activity.
Aromatic Interactions: The benzene ring can participate in π-π stacking interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-fluorobenzene: Similar in structure but lacks the octoxy group, making it less hydrophobic and potentially less bioactive.
1-Bromo-2-fluorobenzene: Similar in structure but lacks the octoxy group, resulting in different chemical and physical properties.
2-Bromo-4-fluoro-1-iodobenzene: Contains an additional iodine atom, which can influence its reactivity and applications.
Uniqueness
1-Bromo-2-fluoro-4-octoxybenzene is unique due to the presence of the octoxy group, which imparts hydrophobicity and can enhance its interactions with biological membranes and hydrophobic pockets in proteins. This makes it a valuable compound for developing bioactive molecules and materials with specific properties .
Eigenschaften
Molekularformel |
C14H20BrFO |
|---|---|
Molekulargewicht |
303.21 g/mol |
IUPAC-Name |
1-bromo-2-fluoro-4-octoxybenzene |
InChI |
InChI=1S/C14H20BrFO/c1-2-3-4-5-6-7-10-17-12-8-9-13(15)14(16)11-12/h8-9,11H,2-7,10H2,1H3 |
InChI-Schlüssel |
ZNJCWEYACQAENB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC(=C(C=C1)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-[4-(1-hydroxyethyl)pyridin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13882709.png)
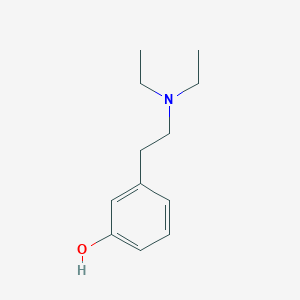
![6-Iodopyrido[2,3-b]pyrazine](/img/structure/B13882722.png)
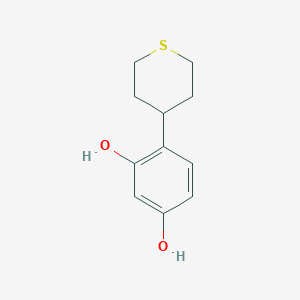


![N-[4-tert-butyl-3-(hydroxymethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B13882756.png)
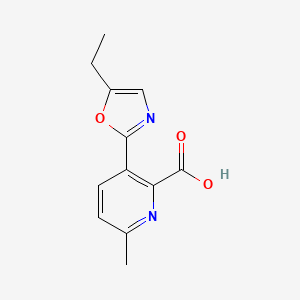

![4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B13882780.png)
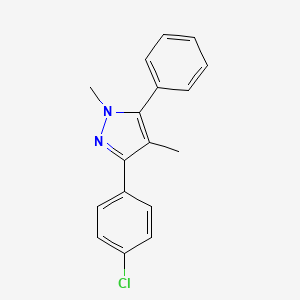
![2-[1-(4-Methoxyphenyl)sulfonyl-3-oxopiperazin-2-yl]acetic acid](/img/structure/B13882795.png)
![tert-butyl N-[2-(4-hydroxy-3-methylphenyl)ethyl]carbamate](/img/structure/B13882799.png)
![4-Methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl chloride](/img/structure/B13882801.png)
